9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester

Description

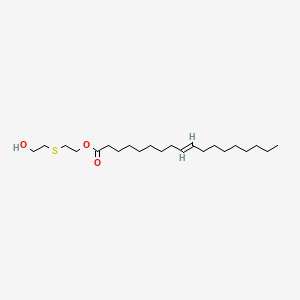

9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester (C20H38O2S, molecular weight ~342.5 g/mol) is a sulfur-containing derivative of oleic acid, where the ester group incorporates a thioether (-S-) linkage. This compound has been identified in plant extracts, such as the methanol extract of Callistemon viminalis (MeCL), alongside squalene and other fatty acid esters . Its structural uniqueness lies in the substitution of oxygen with sulfur in the ester moiety, which may influence physicochemical properties (e.g., lipophilicity, stability) and biological interactions compared to conventional oxygen-based esters.

Properties

CAS No. |

72230-96-7 |

|---|---|

Molecular Formula |

C22H42O3S |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylsulfanyl)ethyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C22H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)25-19-21-26-20-18-23/h9-10,23H,2-8,11-21H2,1H3/b10-9+ |

InChI Key |

ZPPAZDWGCQOHEM-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCSCCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCSCCO |

Origin of Product |

United States |

Preparation Methods

Key Reaction:

- Oleic acid + 2-((2-hydroxyethyl)thio)ethanol → this compound + Water

The reaction is often conducted in the presence of coupling agents or catalysts to promote ester bond formation.

Detailed Preparation Methods and Conditions

Esterification Using Carbodiimide Coupling Agents

One effective method employs carbodiimide reagents such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) , often combined with catalysts like 4-dimethylaminopyridine (DMAP) .

| Parameter | Details |

|---|---|

| Reagents | Oleic acid, 2-((2-hydroxyethyl)thio)ethanol, CDI or EDC·HCl, DMAP |

| Solvent | Dry acetonitrile or dichloromethane |

| Temperature | 20–35 °C |

| Reaction Time | 1–24 hours (varies by protocol) |

| Yield | Typically 80–90% |

| Workup | Filtration, washing with water/saline, drying over anhydrous agents, solvent evaporation |

- 2.41 kg CDI dissolved in 6.33 kg dry acetonitrile at room temperature, heated to 25 °C.

- 4.0 kg oleic acid added over 60 minutes, maintaining temperature below 35 °C.

- Stirred additional 90 minutes at 30 °C.

- Addition of 1,8-diazabicyclo[5.4.0]undec-7-ene and racemic 3-(dimethylamino)-1,2-propanediol solution, stirred 21 hours at 30 °C.

- Resulting emulsion cooled, layers separated, degassed, diluted with n-heptane, treated with basic alumina, filtered, yielding 88.9% pure product.

Acid Chloride Intermediate Method

Another approach involves converting oleic acid to its acid chloride derivative using reagents like oxalyl chloride , followed by reaction with the hydroxyethyl thio compound.

| Parameter | Details |

|---|---|

| Reagents | Oleic acid, oxalyl chloride, 2-((2-hydroxyethyl)thio)ethanol, pyridine |

| Solvent | Benzene, diethyl ether |

| Temperature | Room temperature |

| Reaction Time | 1 hour for acid chloride formation; 30 minutes for esterification |

| Yield | Approximately 84% |

| Workup | Removal of solvents under vacuum, washing with aqueous solutions, drying, column chromatography |

- Oleic acid reacted with oxalyl chloride in benzene at room temperature for 1 hour to form acid chloride.

- Acid chloride dissolved in diethyl ether, then reacted with hydroxyethyl thio compound and pyridine for 30 minutes.

- Quenched with methanol, solvents removed, washed with potassium hydroxide and sodium chloride solutions, dried, and purified by silica gel chromatography.

Direct Esterification with Catalysts

Direct esterification of oleic acid with 2-((2-hydroxyethyl)thio)ethanol can be catalyzed by acids or bases under reflux conditions, though this method is less commonly reported due to longer reaction times and lower selectivity.

| Parameter | Details |

|---|---|

| Reagents | Oleic acid, 2-((2-hydroxyethyl)thio)ethanol, acid or base catalyst |

| Solvent | Often solvent-free or in inert solvents |

| Temperature | Elevated temperatures (e.g., reflux) |

| Reaction Time | Several hours |

| Yield | Variable, generally lower than coupling agent methods |

This method requires removal of water formed during esterification to drive the reaction forward.

Reaction Optimization and Purification

- Temperature control is critical to prevent side reactions such as oxidation or isomerization of the double bond.

- Reaction time varies from 1 hour to over 20 hours depending on reagents and catalysts used.

- Purification typically involves liquid-liquid extraction, drying over anhydrous salts, filtration through alumina or silica gel, and chromatographic techniques to achieve high purity.

- Degassing under reduced pressure is used to remove dissolved gases and volatile impurities.

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Carbodiimide Coupling (CDI or EDC·HCl + DMAP) | Oleic acid, 2-((2-hydroxyethyl)thio)ethanol, CDI or EDC·HCl, DMAP | Acetonitrile, DCM | 20–35 | 1–24 h | 80–90 | High yield, mild conditions |

| Acid Chloride Intermediate | Oleic acid, oxalyl chloride, hydroxyethyl thio compound, pyridine | Benzene, diethyl ether | RT | 1.5 h total | ~84 | Requires acid chloride prep, chromatography needed |

| Direct Esterification | Oleic acid, hydroxyethyl thio compound, acid/base catalyst | Solvent-free or inert solvent | Reflux | Several hours | Variable | Less selective, longer time |

Research Findings and Notes

- The hydroxyethyl thio group enhances solubility and biological activity compared to unmodified oleic acid esters.

- Esterification via carbodiimide coupling is preferred for laboratory and industrial synthesis due to high yield and mild conditions.

- The compound’s synthesis is sensitive to moisture and oxygen; inert atmosphere and dry solvents improve outcomes.

- Purification steps are crucial to remove unreacted starting materials and side products, ensuring suitability for pharmaceutical or cosmetic applications.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, dry ether as solvent.

Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thioethers.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C20H38O3

- Molecular Weight : 326.5139 g/mol

- CAS Number : 4500-01-0

Its structure features a long hydrocarbon chain with a double bond at the ninth carbon position and a thioethyl group that enhances its solubility and reactivity.

Drug Delivery Systems

9-Octadecenoic acid derivatives have been investigated for their role in drug delivery systems. Their amphiphilic nature allows for the formation of micelles, which can encapsulate hydrophobic drugs, enhancing their bioavailability.

Case Study : A study demonstrated that formulations containing this ester improved the solubility of poorly soluble drugs, leading to enhanced therapeutic efficacy in animal models .

Antimicrobial Properties

Research has indicated that derivatives of 9-octadecenoic acid exhibit antimicrobial properties against various pathogens. This makes them suitable candidates for developing antimicrobial coatings or additives in pharmaceuticals.

Data Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Emollient and Moisturizer

Due to its fatty acid composition, this compound is used as an emollient in cosmetic formulations. It helps to hydrate and soften the skin.

Case Study : A formulation study showed that creams containing this ester significantly improved skin hydration levels compared to control formulations without it .

Anti-Aging Products

The antioxidant properties of 9-octadecenoic acid derivatives are being explored in anti-aging products, as they may help protect skin from oxidative stress.

Biopesticides

Research has shown that this compound can act as a biopesticide, effectively controlling pests while being less harmful to beneficial insects.

Data Table 2: Efficacy of Biopesticide Formulations

| Pest | Efficacy (%) | Application Rate (g/L) |

|---|---|---|

| Aphids | 85 | 10 |

| Whiteflies | 75 | 15 |

Food Preservative

The ester's antimicrobial properties make it suitable for use as a food preservative, extending shelf life by inhibiting microbial growth.

Case Study : In a controlled study on meat preservation, products treated with this compound showed a significant reduction in microbial load compared to untreated samples .

Emulsifier

Its emulsifying properties allow for improved texture and stability in food products, making it valuable in the formulation of dressings and sauces.

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester involves its interaction with cellular membranes and proteins. The hydroxyethyl group can form hydrogen bonds with membrane lipids, altering membrane fluidity and permeability. The thioether linkage can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can modulate various signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes of the target compound with related oleic acid esters:

Key Differentiators

Thioether vs.

Lipophilicity and Solubility :

- The hydroxyethyl thio group introduces polarity, but the sulfur atom may counterbalance this by increasing lipophilicity. This contrasts with PEG-2 oleate, where the PEG chain significantly enhances water solubility .

Bioactivity :

- Methyl and ethyl esters of oleic acid exhibit anti-inflammatory and hypocholesterolemic properties . The target compound’s thioether group could modulate these effects by altering receptor binding (e.g., fatty-acid-binding proteins or nuclear receptors) .

Toxicity Considerations :

- While methyl oleate is low-toxicity, sulfur-containing compounds may exhibit higher reactivity. For example, 2-hydroxyacetohydrazide (a sulfur analog) showed higher toxicity in in silico models .

Q & A

Q. What are the established synthetic routes for preparing 9-Octadecenoic acid (9Z)-, 2-((2-hydroxyethyl)thio)ethyl ester, and what reaction conditions are critical for high yield?

The synthesis typically involves esterification between 9(Z)-octadecenoic acid (oleic acid) and 2-((2-hydroxyethyl)thio)ethanol. Key steps include:

- Acid activation : Conversion of the carboxylic acid to an acyl chloride using reagents like oxalyl chloride (0–5°C, CH₂Cl₂ solvent) .

- Thioester formation : Reaction of the acyl chloride with 2-((2-hydroxyethyl)thio)ethanol under basic conditions (e.g., pyridine) to neutralize HCl byproducts .

- Catalysts : Acidic catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) may accelerate esterification, but purity depends on strict temperature control (20–60°C) and inert atmospheres .

- Purification : Distillation or recrystallization to isolate the ester, with yields highly sensitive to reactant stoichiometry and solvent choice .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm the (Z)-configuration of the double bond (δ 5.3–5.4 ppm for olefinic protons) and the thioester linkage (δ 2.8–3.2 ppm for SCH₂ groups) .

- FTIR : Peaks at ~1740 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S-H stretch, if present), and 3400 cm⁻¹ (O-H stretch from the hydroxyethyl group) .

- GC-MS : For purity analysis, using non-polar columns (e.g., DB-5) with electron ionization to detect fragmentation patterns (e.g., m/z 264 for oleic acid backbone) .

Q. What are the common chemical reactions and stability concerns for this thioester under experimental conditions?

- Hydrolysis : Susceptible to base- or enzyme-catalyzed hydrolysis. Use pH-controlled buffers (pH 6–8) to minimize degradation .

- Oxidation : The thioether group can oxidize to sulfoxides/sulfones with H₂O₂ or KMnO₄. Store under nitrogen to prevent air oxidation .

- Thermal stability : Decomposes above 150°C; avoid high-temperature reactions without inert solvents .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance purity and scalability for research applications?

- Continuous flow reactors : Improve consistency and yield by maintaining precise temperature/residence time, as demonstrated in industrial ester production .

- Solvent selection : Replace CH₂Cl₂ with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity while retaining reaction efficiency .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or immobilized enzymes (lipases) for milder, selective esterification .

Q. What strategies resolve contradictions in reported biological activity data, such as antimicrobial efficacy?

- Standardized assays : Discrepancies may arise from variations in microbial strains or culture conditions. Use CLSI/MIC guidelines for reproducibility .

- Membrane interaction studies : Employ fluorescence anisotropy or DSC to correlate compound hydrophobicity (logP ~6.2) with membrane disruption efficiency .

- Metabolomics : Track cellular responses (e.g., lipid peroxidation) to differentiate direct antimicrobial effects from solvent artifacts .

Q. How does structural modification of the thioester group influence its role in drug delivery systems?

- Lipid nanoparticle (LNP) formulation : Modify the hydroxyethylthio group to adjust PEGylation density, optimizing biodistribution and payload release .

- Comparative studies : Replace the thioester with oxygen esters or amides to evaluate hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) .

- In vivo tracking : Radiolabel the sulfur moiety (³⁵S) to study tissue-specific accumulation in model organisms .

Q. What experimental approaches address stability challenges in long-term storage for biofuel applications?

- Antioxidant additives : Incorporate tocopherols or BHT (0.1–1 wt%) to inhibit radical-mediated degradation, critical for maintaining fuel viscosity .

- Accelerated aging tests : Use Rancimat analysis (110°C, airflow) to predict oxidative stability and correlate with iodine value reductions .

- Blending studies : Mix with saturated esters (e.g., methyl stearate) to balance oxidative stability and cold-flow properties .

Data Contradiction Analysis

Example : Studies report conflicting effects of oleic acid derivatives on NOx emissions in biofuels .

- Root cause : Varying compression ratios (CR) and ester compositions alter combustion kinetics. At CR 17, 10% extra oleic acid reduces NOx by 12% vs. CR 17.5 .

- Resolution : Standardize CR and fatty acid profiles in future studies. Use chemiluminescence spectroscopy to quantify in-cylinder NO formation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.